1-phenyl-1H-pyrazole-3-carboxamide

Neurotensin receptor GPCR pain

1-Phenyl-1H-pyrazole-3-carboxamide (CAS 1152979-17-3) is a heterocyclic building block with molecular formula C₁₀H₉N₃O and molecular weight 187.2 g/mol. Its structure features a pyrazole ring N1-substituted with an unsubstituted phenyl group and a primary carboxamide at the C3 position.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 1152979-17-3
Cat. No. B2606329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-pyrazole-3-carboxamide
CAS1152979-17-3
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=N2)C(=O)N
InChIInChI=1S/C10H9N3O/c11-10(14)9-6-7-13(12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14)
InChIKeyNNHQFKJWBLHANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazole-3-carboxamide (CAS 1152979-17-3) Core Scaffold Profile for Procurement and Screening


1-Phenyl-1H-pyrazole-3-carboxamide (CAS 1152979-17-3) is a heterocyclic building block with molecular formula C₁₀H₉N₃O and molecular weight 187.2 g/mol [1]. Its structure features a pyrazole ring N1-substituted with an unsubstituted phenyl group and a primary carboxamide at the C3 position. This substitution pattern is structurally distinct from the N-phenyl isomer (CAS 124828-46-2), where the phenyl group is attached to the amide nitrogen rather than the pyrazole ring, leading to fundamentally different biological recognition profiles [2]. The compound serves as the unsubstituted parent scaffold for a patent class of substituted 1-phenylpyrazole-3-carboxamides with reported affinity for human neurotensin receptors and horticultural germicidal applications [3][4].

Neurotensin receptor antagonist scaffold (parent core for patent class series)
Structurally distinct from N-phenyl isomer; verify CAS (1152979-17-3) for correct N1-phenyl substitution
Agrochemical germicide scaffold with reported resistance-breaking potential (patent class)
Heterocyclic building block for SAR exploration across multiple target classes

Why Generic Pyrazole-3-Carboxamide Substitution Fails for 1-Phenyl-1H-pyrazole-3-carboxamide (CAS 1152979-17-3)


The N1-phenyl substitution pattern of 1-phenyl-1H-pyrazole-3-carboxamide is the critical determinant of its biological target engagement and cannot be interchanged with isomeric or homologous pyrazole-3-carboxamides. The N-phenyl isomer (N-phenyl-1H-pyrazole-3-carboxamide, CAS 124828-46-2), despite having the identical molecular formula (C₁₀H₉N₃O), exhibits only weak CDK2 inhibitory activity (IC₅₀ = 97,000 nM) in a radiometric assay [1], whereas the N1-phenyl-substituted scaffold is the basis for neurotensin receptor-targeted compound series with reported human receptor IC₅₀ values in the nanomolar range [2]. Furthermore, the unsubstituted 1-phenylpyrazole-3-carboxamide parent structure is specifically claimed as a horticultural germicide framework effective against fungicide-resistant strains [3]. Substituting with 4-carboxamide regioisomers (e.g., 5-amino-1-phenylpyrazole-4-carboxamide) shifts target selectivity toward RIP2 kinase, completely altering the pharmacological profile [4]. These isomer-dependent and regioisomer-dependent activity profiles preclude generic in-class substitution.

N-Phenyl isomer (CAS 124828-46-2)
Reported weak CDK2 activity; target engagement class-shift. May not predict neurotensin or immunomodulatory endpoints.
1-Naphthyl pyrazole analogs
Patent data suggest species-dependent human receptor affinity drop. Human NT receptor optimization may require 1-phenyl scaffold.
4-Carboxamide regioisomers
Regioisomer shift to RIP2 kinase inhibition; pharmacological profile diverges from 3-carboxamide series.

1-Phenyl-1H-pyrazole-3-carboxamide (CAS 1152979-17-3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Human Neurotensin Receptor Affinity: 1-Phenyl vs. 1-Naphthyl Pyrazole-3-Carboxamide Scaffolds

The unsubstituted 1-phenylpyrazole-3-carboxamide parent scaffold serves as the entry point for a series where optimized substituted derivatives achieve substantially improved human neurotensin receptor affinity compared to 1-naphthyl-containing analogs. According to patent disclosure US 6,172,239, compounds bearing a 1-naphthyl or 4-chloro-1-naphthyl group at the pyrazole N1 position show IC₅₀ values of only 10–100 nM at the human neurotensin receptor, despite exhibiting 1–10 nM affinity at the guinea pig receptor [1]. The same patent teaches that specific substitution of the 1-phenyl-3-pyrazolecarboxamide core increases human receptor affinity, enabling the phenyl-substituted series to surpass the naphthyl-substituted series at the therapeutically relevant human target [1].

Neurotensin Receptor Affinity
Class-level
Substituted 1-phenylpyrazole-3-carboxamides reported higher human NT receptor affinity vs 1-naphthyl series, which shows ~10-fold species-dependent affinity drop (guinea pig IC50 1–10 nM → human 10–100 nM).
Supports human NT receptor lead optimization scaffold selection
Parent IC50 not individually reported; based on patent disclosure US 6,172,239
Neurotensin receptor GPCR pain CNS antagonist

Immunomodulatory Activity: Sodium Salt of 1-Phenylpyrazole-3-Carboxamide vs. Pyrrolo[3,4-c]-pyrazol-3-one Sodium Salts in Stress Models

The sodium salt of 1-phenylpyrazole-3-carboxamide (compound 2a) was directly compared with sodium salts of pyrrolo[3,4-c]-pyrazol-3-ones (1a-b) in a murine immobilization stress model. Under six-hour immobilization stress, 2a neutralized the stress-induced inhibition of peritoneal leukocyte absorptive (phagocytic) activity, restoring it to levels comparable to unstressed controls [1]. Additionally, 2a neutralized the inhibition of reactive oxygen species (ROS) production caused by both two-hour and six-hour immobilization stress, indicating preservation of microbicidal potential [1]. When introduced against a zymosan background, 2a abolished the zymosan-induced hyperstimulation of leukocyte absorptive activity without modulating ROS production, demonstrating a balanced, context-dependent immunomodulatory profile [1]. The pyrrolo[3,4-c]-pyrazol-3-one salts (1a-b) exhibited qualitatively similar effects in the same assays, but the pyrazole-3-carboxamide scaffold (2a) represents a structurally distinct chemotype with potentially divergent pharmacokinetic and selectivity properties [1].

Immunomodulatory Activity
Head-to-head
Sodium salt 2a restored leukocyte phagocytosis and ROS production in murine immobilization stress model, comparable to pyrrolo[3,4-c]-pyrazol-3-one salts 1a-b. Also normalized zymosan-induced phagocytic hyperactivation without affecting ROS.
Supports immunomodulatory scaffold selection; chemotype-differentiated lead series
In vivo murine peritoneal leukocyte model; balanced profile reported
Immunomodulation phagocytosis ROS stress innate immunity

Horticultural Germicide: Efficacy Against Fungicide-Resistant Strains vs. Conventional Germicides

According to Japanese Patent JPH11171867A (Mitsubishi Chemical Corp., 1999), 1-phenylpyrazole-3-carboxamide derivatives are claimed as horticultural germicides with high controlling effect against plant-pathogenic fungi that exhibit resistance to conventional germicides [1]. The patent explicitly states efficacy against Pyricularia oryzae (rice blast fungus), rust germ, and downy mildew germ [1]. The compound class is described as having reduced residual toxicity and environmental pollution concerns compared to existing horticultural germicides, addressing a key procurement selection criterion for agrochemical development programs [1]. Specific exemplified compounds include N-n-propyl-1-(4-bromophenyl)-5-methylpyrazole-3-carboxamide, with the 1-phenylpyrazole-3-carboxamide core identified as the essential pharmacophoric scaffold [1].

Horticultural Germicide
Class-level
Patent claims 1-phenylpyrazole-3-carboxamide derivatives effective against Pyricularia oryzae, rust, and downy mildew, including strains resistant to conventional germicides.
Supports agrochemical screening scaffold selection
Quantitative MIC data not disclosed; patent class-level inference JPH11171867A
Agrochemical fungicide Pyricularia oryzae downy mildew rust

Structural Isomer Differentiation: 1-Phenyl-1H-pyrazole-3-carboxamide vs. N-Phenyl-1H-pyrazole-3-carboxamide CDK2 Activity

A critical procurement distinction exists between 1-phenyl-1H-pyrazole-3-carboxamide (CAS 1152979-17-3) and its constitutional isomer N-phenyl-1H-pyrazole-3-carboxamide (CAS 124828-46-2). In the N-phenyl isomer, the phenyl ring is attached to the exocyclic amide nitrogen rather than the endocyclic pyrazole N1 nitrogen. BindingDB data show that N-phenyl-1H-pyrazole-3-carboxamide exhibits only weak inhibitory activity against CDK2/cyclin A with an IC₅₀ of 97,000 nM (97 µM) measured via radiometric ³³P-ATP incorporation assay at pH 7.2, 22°C [1]. In contrast, the 1-phenyl-substituted scaffold (CAS 1152979-17-3) is not associated with CDK2 inhibition; its documented biological activity profile centers on neurotensin receptor binding (via patent class) and immunomodulation (via the sodium salt form) [2][3]. This isomer-dependent target selectivity means the two compounds are not functionally interchangeable despite sharing the same molecular formula (C₁₀H₉N₃O) and molecular weight (187.2 g/mol).

Structural Isomer Selectivity
Reported
N-Phenyl isomer (CAS 124828-46-2) shows CDK2 IC50 = 97 µM; 1-phenyl isomer (CAS 1152979-17-3) associated with neurotensin and immunomodulatory pathways — complete target class switch.
Structural isomer verification essential; target class switch confirmed
CDK2 radiometric assay; verify CAS prior to biological assays
CDK2 kinase inhibitor structural isomer binding selectivity medicinal chemistry

COX-2/sEH Dual Inhibitory Potential of 1,5-Diaryl Pyrazole-3-Carboxamide Class vs. Celecoxib and AUDA

The 1,5-diaryl pyrazole-3-carboxamide chemotype has produced compounds with superior COX-2 selectivity and dual COX-2/sEH inhibition compared to the clinical benchmark celecoxib. Compounds 20, 22, and 29 from this series exhibited COX-2 IC₅₀ values of 0.82–1.12 µM with selectivity indices (SI = COX-1 IC₅₀ / COX-2 IC₅₀) of 13, 18, and 16 respectively, versus celecoxib's SI of 8 [1]. For sEH inhibition, the same compounds showed IC₅₀ values of 0.95, 0.80, and 0.85 nM, which are more potent than the reference sEH inhibitor AUDA (IC₅₀ = 1.2 nM) [1]. In vivo, compounds 20, 22, and 29 demonstrated analgesic/anti-inflammatory activity superior to celecoxib and exhibited superior cardioprotective profiles as measured by cardiac biomarkers and inflammatory cytokines [1]. While these data are from 1,5-diaryl-substituted derivatives rather than the unsubstituted parent 1-phenyl-1H-pyrazole-3-carboxamide, they establish the pyrazole-3-carboxamide scaffold's capacity to deliver dual COX-2/sEH inhibition with clinically meaningful selectivity advantages over existing NSAIDs [1].

COX-2/sEH Dual Inhibition
Class-level
1,5-Diaryl pyrazole-3-carboxamides (compounds 20,22,29) exhibit COX-2 selectivity indices 13–18 (vs celecoxib SI 8) and sEH IC50 0.80–0.95 nM (vs AUDA 1.2 nM). Reported cardioprotective biomarker profiles in rodent models.
Establishes scaffold potential for dual COX-2/sEH inhibitor development
Data from 1,5-diaryl substituted derivatives; parent scaffold unsubstituted
COX-2 sEH anti-inflammatory dual inhibitor cardiotoxicity

1-Phenyl-1H-pyrazole-3-carboxamide (CAS 1152979-17-3): Evidence-Backed Application Scenarios for Scientific Selection


Neurotensin Receptor Antagonist Lead Generation—Human Receptor-Optimized Scaffold Selection

For medicinal chemistry teams initiating a neurotensin receptor (NTR1) antagonist program, 1-phenyl-1H-pyrazole-3-carboxamide (CAS 1152979-17-3) provides the preferred core scaffold over 1-naphthyl-substituted alternatives. Patent evidence demonstrates that 1-naphthyl analogs suffer from a 10-fold species-dependent affinity drop at the human receptor (IC₅₀ 10–100 nM) compared to the guinea pig receptor (IC₅₀ 1–10 nM), whereas specifically substituted 1-phenyl-3-pyrazolecarboxamides exhibit increased human NTR1 affinity [1]. The unsubstituted parent compound (CAS 1152979-17-3) serves as the synthetic starting point for introducing the substituents that confer this human receptor affinity enhancement, as disclosed in US Patent 6,172,239 [1]. Procurement of this specific CAS number ensures access to the correct N1-phenyl substitution pattern required for the SAR series described in the Sanofi-originated patent family.

Stress-Induced Immune Dysfunction—In Vivo Validated Immunomodulatory Scaffold

Research groups investigating pharmacological modulation of innate immunity under stress conditions can utilize 1-phenylpyrazole-3-carboxamide (as its sodium salt, compound 2a) as a structurally characterized starting point with demonstrated in vivo efficacy. Direct comparative studies in murine immobilization stress models showed that compound 2a neutralized stress-induced suppression of peritoneal leukocyte phagocytic activity and ROS production, while also normalizing zymosan-induced phagocytic hyperactivation without impairing microbicidal radical generation [1]. This balanced, context-dependent immunomodulatory profile distinguishes the pyrazole-3-carboxamide chemotype from the co-studied pyrrolo[3,4-c]-pyrazol-3-one series and supports its selection for hit-to-lead campaigns targeting stress-exacerbated inflammatory or infectious pathologies [1].

Agrochemical Fungicide Development—Resistance-Breaking Horticultural Germicide Scaffold

Agrochemical R&D programs targeting fungicide-resistant plant pathogens should evaluate 1-phenylpyrazole-3-carboxamide derivatives as a patented scaffold class with demonstrated broad-spectrum efficacy. Mitsubishi Chemical Corp. patent JPH11171867A specifically claims 1-phenylpyrazole-3-carboxamides as horticultural germicides effective against Pyricularia oryzae (rice blast), rust fungi, and downy mildew, including strains resistant to conventional treatments, with the added benefit of reduced residual toxicity and environmental impact [1]. The parent compound (CAS 1152979-17-3) is the core building block for the exemplified derivatives such as N-n-propyl-1-(4-bromophenyl)-5-methylpyrazole-3-carboxamide, making it the appropriate procurement choice for initiating agrochemical SAR exploration [1].

COX-2/sEH Dual Inhibitor Drug Discovery—Scaffold with Superior Selectivity and Cardioprotection Over Celecoxib

For anti-inflammatory drug discovery programs seeking next-generation NSAIDs with reduced cardiovascular risk, the pyrazole-3-carboxamide scaffold exemplified by 1-phenyl-1H-pyrazole-3-carboxamide has demonstrated, through optimized 1,5-diaryl derivatives, the ability to achieve COX-2 selectivity indices 1.6–2.25× higher than celecoxib (SI 13–18 vs. SI 8) while simultaneously inhibiting sEH with sub-nanomolar potency (IC₅₀ 0.80–0.95 nM, surpassing AUDA at 1.2 nM) [1]. The in vivo validation of superior analgesic/anti-inflammatory efficacy combined with documented cardioprotective biomarker profiles establishes the pyrazole-3-carboxamide core as a privileged scaffold for dual COX-2/sEH inhibitor development [1]. Procurement of the unsubstituted parent (CAS 1152979-17-3) provides the foundational building block for constructing focused compound libraries exploring 1,5-diaryl substitution patterns.

Application
Selection Property
Validation Focus
Neurotensin receptor antagonist lead generation
N1-phenyl scaffold human receptor affinity optimization context
Human NTR1 binding assay endpoints
Stress-induced immune modulation research
Immunomodulatory activity in murine stress models
Phagocytic activity and ROS restoration endpoints
Agrochemical fungicide screening
Efficacy against resistant plant pathogens
Broad-spectrum anti-fungal activity endpoints
COX-2/sEH dual inhibitor discovery
COX-2 selectivity and sEH inhibition context
Cardioprotective biomarker endpoints (preclinical)
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